
N-(2-morpholin-4-ylethyl)-N'-phenyloxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-morpholin-4-ylethyl)-N’-phenyloxamide” is a compound that has been studied for its potential applications . It has been found to have herbicidal activity against Phalaris minor, a major weed of wheat crop . The compound has shown a higher binding affinity and inhibition constant than the reference ligand molecule .
Synthesis Analysis
The synthesis of “N-(2-morpholin-4-ylethyl)-N’-phenyloxamide” involves a series of computational studies . The binding and conformational stability of docked complexes was evaluated by molecular dynamics simulations and binding free energy calculations .Molecular Structure Analysis
The molecular structure of “N-(2-morpholin-4-ylethyl)-N’-phenyloxamide” is complex and involves a number of different elements . The compound is a small molecule with a molecular weight of 198.31 .Chemical Reactions Analysis
“N-(2-morpholin-4-ylethyl)-N’-phenyloxamide” has been found to bind at the Q B binding site of the D1 protein of photosystem-II (PS-II), which blocks the electron transfer in photosynthesis . This binding is energetically favorable and driven by electrostatic interactions .Wissenschaftliche Forschungsanwendungen
- Anti-Inflammatory Activity MEPC exhibits anti-inflammatory effects, making it a potential candidate for drug development. Researchers have explored its role in mitigating inflammation-related conditions.
- Anti-Tumor Properties Studies suggest that MEPC possesses anti-tumor activity. Its potential as an anti-cancer agent warrants further investigation.
- MEPC acts as a sigma-1 receptor antagonist, which may have implications in pain management. Investigations into its antinociceptive effects are ongoing .
- MEPC has been evaluated for its antioxidant activity. While it may not surpass the widely used antioxidant BHT (butylated hydroxytoluene), its antiradical properties are noteworthy .
- The compound ELC5 (6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine) derived from MEPC has demonstrated herbicidal activity against Phalaris minor, a weed resistant to existing herbicides .
Sigma-1 Receptor Antagonism
Antioxidant Potential
Herbicide Development
Synthetic Chemistry and Ligand Design
Wirkmechanismus
Zukünftige Richtungen
The future directions for the study of “N-(2-morpholin-4-ylethyl)-N’-phenyloxamide” involve further computational and experimental studies to better understand its properties and potential applications . These studies could lead to the development of new herbicides that are more effective and safer to use .
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-13(14(19)16-12-4-2-1-3-5-12)15-6-7-17-8-10-20-11-9-17/h1-5H,6-11H2,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDAUWZJBKBRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholin-4-yl)ethyl]-N'-phenylethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


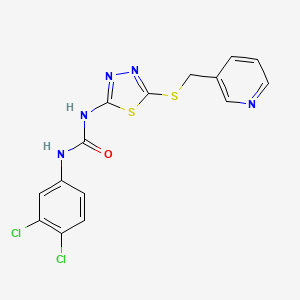

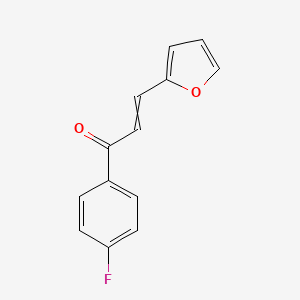
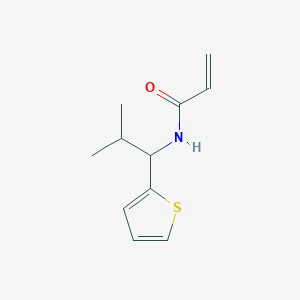
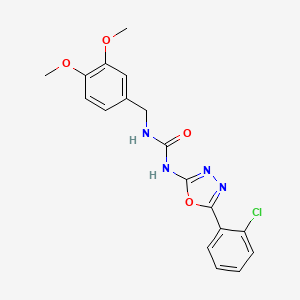
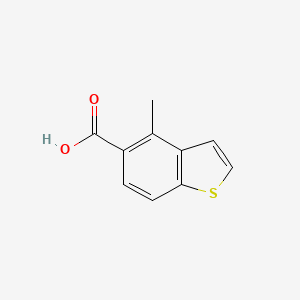
![(E)-4-(Dimethylamino)-N,N-bis[(2-hydroxyphenyl)methyl]but-2-enamide](/img/structure/B2647964.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2647965.png)
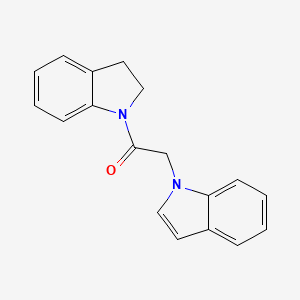

![2-Chloro-N-[2-(2-methylpyrrolidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B2647969.png)
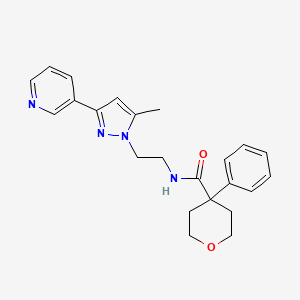
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2647972.png)